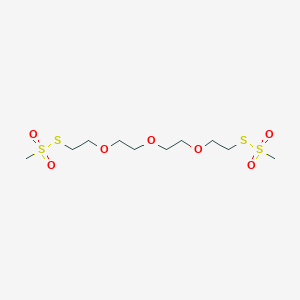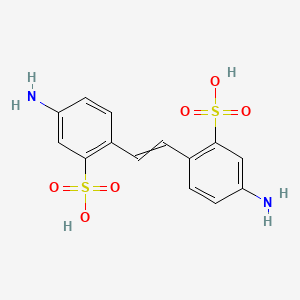
Cinnarizine-d8
Overview
Description
Cinnarizine-d8 is a deuterated form of cinnarizine, a well-known antihistaminic and calcium channel blocker. The deuterium atoms replace the hydrogen atoms in the cinnarizine molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic studies. Cinnarizine itself is primarily used to manage symptoms of vestibular disorders such as vertigo, tinnitus, and motion sickness .
Scientific Research Applications
Cinnarizine-d8 has several applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cinnarizine in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of cinnarizine.
Drug Development: Used in the development of new drugs by studying the effects of deuterium substitution on drug efficacy and safety.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques to improve accuracy and precision.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnarizine-d8 involves the incorporation of deuterium atoms into the cinnarizine molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in cinnarizine with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Exchange: Using catalysts such as palladium on carbon in deuterated solvents to facilitate the exchange.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Cinnarizine-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted this compound derivatives with various functional groups.
Mechanism of Action
Cinnarizine-d8 exerts its effects by blocking L-type and T-type voltage-gated calcium channels, which inhibits the contraction of vascular smooth muscle cells . Additionally, it binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and anti-vertigo effects . The deuterium substitution does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.
Comparison with Similar Compounds
Flunarizine: Another calcium channel blocker used for similar indications as cinnarizine.
Dimenhydrinate: An antihistaminic used for motion sickness and vertigo.
Betahistine: Used for vertigo and Meniere’s disease.
Comparison:
Flunarizine vs. Cinnarizine-d8: Both are calcium channel blockers, but flunarizine is often preferred for migraine prophylaxis, while cinnarizine is more commonly used for motion sickness and vestibular disorders.
Dimenhydrinate vs. This compound: Dimenhydrinate acts centrally on the vestibular nuclei, whereas this compound acts peripherally on the labyrinth.
Betahistine vs. This compound: Betahistine primarily increases blood flow in the inner ear, while this compound blocks calcium channels to reduce vestibular symptoms.
This compound’s unique feature is the incorporation of deuterium, which enhances its utility in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.
Properties
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+/i19D2,20D2,21D2,22D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-RVEWZOGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenoic acid, 2-(acetylamino)-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B7796566.png)





![6-[5-(2-Oxohexahydro-2H-thieno[3,4-d]imidazole-4-yl)pentanoylamino]hexanoic acid](/img/structure/B7796617.png)





